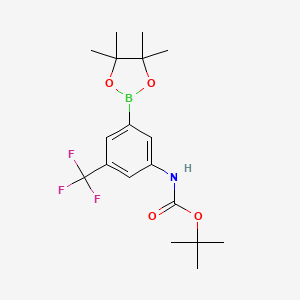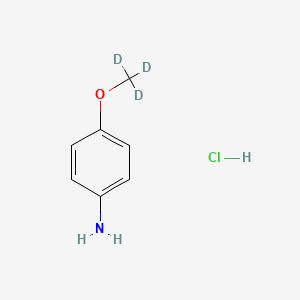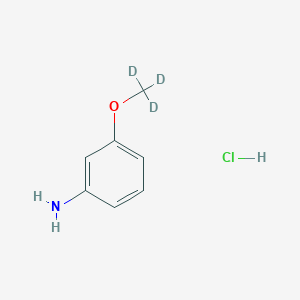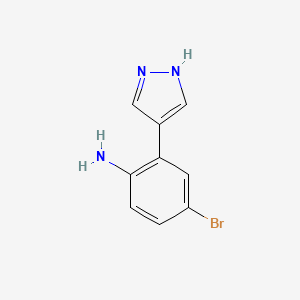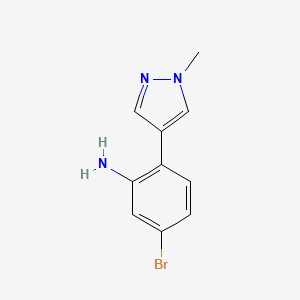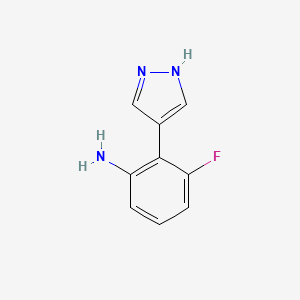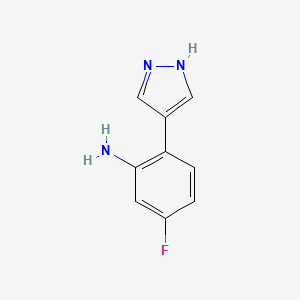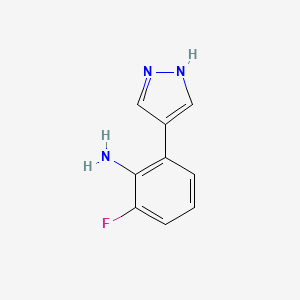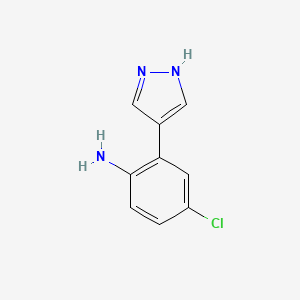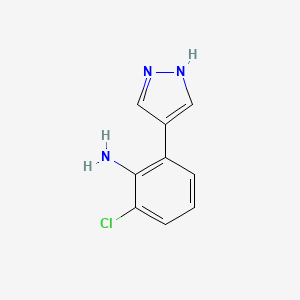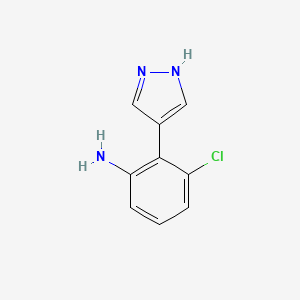
3-Chloro-2-(1H-pyrazol-4-YL)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2-(1H-pyrazol-4-YL)aniline is a heterocyclic compound that features a pyrazole ring substituted with a chloro group and an aniline moiety. This compound is of significant interest in organic and medicinal chemistry due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both the chloro and pyrazole groups imparts unique chemical properties, making it a versatile building block for the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the cyclocondensation of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound to form the pyrazole ring . The chloro group can be introduced via electrophilic substitution reactions, while the aniline moiety can be added through nucleophilic aromatic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-2-(1H-pyrazol-4-YL)aniline may involve large-scale batch or continuous flow processes. These methods often utilize catalysts and optimized reaction conditions to enhance yield and purity. For example, the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents, can be employed to efficiently introduce the chloro group .
化学反应分析
Types of Reactions
3-Chloro-2-(1H-pyrazol-4-YL)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or azo derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the aniline form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring or the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Halogenating agents like chlorine (Cl₂) and bromine (Br₂) can be used for electrophilic substitution, while nucleophiles like amines and thiols are used for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, nitroanilines, and azo compounds, depending on the specific reagents and conditions used .
科学研究应用
3-Chloro-2-(1H-pyrazol-4-YL)aniline has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-Chloro-2-(1H-pyrazol-4-YL)aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
相似化合物的比较
Similar Compounds
4-Chloro-2-(1H-pyrazol-3-yl)phenol: Similar in structure but with a hydroxyl group instead of an aniline moiety.
3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde: Contains a methoxyphenyl and phenyl group instead of a chloro and aniline group.
Quinolinyl-pyrazoles: These compounds feature a quinoline ring fused to the pyrazole ring, offering different biological activities.
Uniqueness
3-Chloro-2-(1H-pyrazol-4-YL)aniline is unique due to the presence of both the chloro and aniline groups, which provide distinct reactivity and potential for diverse applications. Its structure allows for various chemical modifications, making it a valuable intermediate in the synthesis of complex molecules .
属性
IUPAC Name |
3-chloro-2-(1H-pyrazol-4-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-7-2-1-3-8(11)9(7)6-4-12-13-5-6/h1-5H,11H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTALEAFIXDWJQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CNN=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
